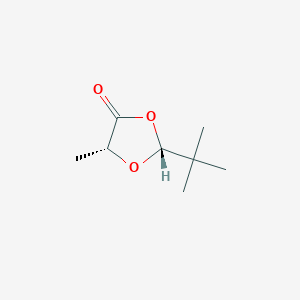
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Übersicht
Beschreibung
“(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one” is a chiral dioxolanone . It is synthesized from ®-lactic acid, which is derived from ®-alanine .
Synthesis Analysis
The synthesis of “this compound” involves the conversion of ®-lactic acid, which is synthesized from ®-alanine . This process is carried out using an inexpensive pivalaldehyde–tert-butanol mixture . The synthesis of ®-lactic acid from ®-alanine is a convenient procedure .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” is the conversion of ®-lactic acid into a chiral dioxolanone . This conversion is carried out using an inexpensive pivalaldehyde–tert-butanol mixture .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
The crystal structure of a compound closely related to (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one has been analyzed, indicating its potential use in studying molecular interactions and formations. This specific derivative was synthesized using (S)-mandelic acid as a chiral controller and exhibited a unique quasi-one-dimensional zigzag chain structure formed through hydrogen bonds (Liu et al., 2004).
2. Transformation into Chiral Building Blocks
Another study explored transforming 5-Methyl-4H-1,3-dioxins, closely related to the compound , into 4-hydroxymethyl-4-methyl-1,3-dioxolanes. This process involves oxidation, ring contraction, and reduction, with the absolute configuration determined by X-ray crystallography. This suggests the potential of this compound as a precursor for creating various chiral molecules (Flock, Frauenrath, & Wattenbach, 2005).
3. Radical Reactions
A study conducted in 1993 explored the radical reactions of substituted 1,3-dioxolan-4-ones, including 2-tert-butyl variants. This research highlights the compound's utility in radical chemistry, particularly in carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation (Beckwith & Chai, 1993).
4. Intermediate in Organic Synthesis
The compound has been used as an intermediate in the preparation of α,β,β-trisubstituted β-hydroxycarboxylic acids. This application demonstrates its versatility in organic synthesis, particularly in creating complex molecular structures (Amberg & Seebach, 1990).
5. Renewable Energy Sources
Research on 2,3-Butanediol, which can be converted to 1,3-dioxolanes, shows potential applications in renewable energy. The dioxolane mixture produced exhibited properties comparable to high-octane gasoline, suggesting the relevance of this compound in sustainable fuel research (Harvey, Merriman, & Quintana, 2016).
Eigenschaften
IUPAC Name |
(2R,5R)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-IYSWYEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H](O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B3207362.png)
![8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3207368.png)
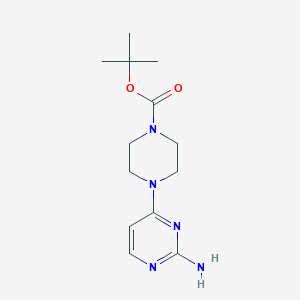
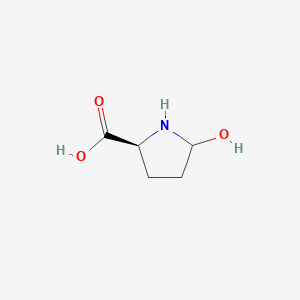
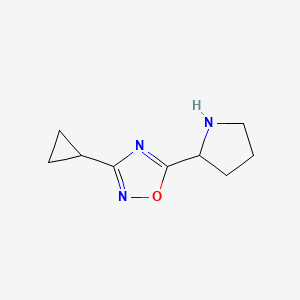
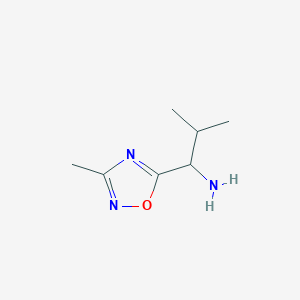
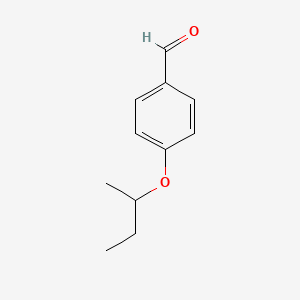
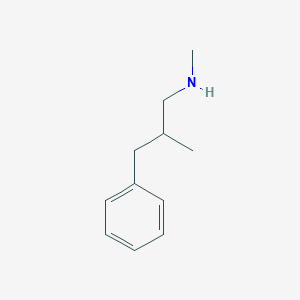
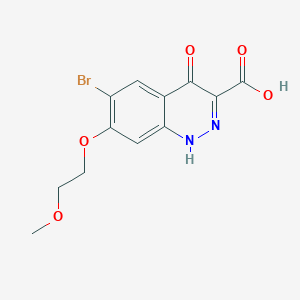


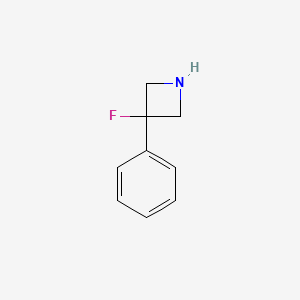
![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)
![2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3207466.png)